molecular formula C7H5N3O4 B3144151 1,2,3,4-Tetrahydro-2,4-dioxopyrrolo[1,2-a]-1,3,5-triazine-7-carboxylic acid CAS No. 54449-90-0

1,2,3,4-Tetrahydro-2,4-dioxopyrrolo[1,2-a]-1,3,5-triazine-7-carboxylic acid

Cat. No.: B3144151
CAS No.: 54449-90-0
M. Wt: 195.13 g/mol
InChI Key: XDQLDDQLEWYJLM-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydro-2,4-dioxopyrrolo[1,2-a]-1,3,5-triazine-7-carboxylic acid is a heterocyclic compound with a unique structure that combines elements of pyrrole and triazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4-Tetrahydro-2,4-dioxopyrrolo[1,2-a]-1,3,5-triazine-7-carboxylic acid typically involves the reaction of ethyl bromopyruvate with 6-methyl-1,3,5-triazine-2,4-dione. This reaction yields moderate amounts of the desired product . Other bromocarbonyl compounds have been tested but generally result in lower yields .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydro-2,4-dioxopyrrolo[1,2-a]-1,3,5-triazine-7-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups attached to the core structure.

    Reduction: This reaction can reduce the carbonyl groups to hydroxyl groups.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

1,2,3,4-Tetrahydro-2,4-dioxopyrrolo[1,2-a]-1,3,5-triazine-7-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Medicine: Research is ongoing into its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetrahydro-2,4-dioxopyrrolo[1,2-a]-1,3,5-triazine-7-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. For example, it might inhibit certain enzymes or receptors, thereby altering cellular processes. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,3,4-Tetrahydro-2,4-dioxopyrrolo[1,2-a]-1,3,5-triazine-7-carboxylic acid is unique due to its combination of pyrrole and triazine rings, along with the presence of both dioxo and carboxylic acid functional groups

Properties

IUPAC Name

2,4-dioxo-1H-pyrrolo[1,2-a][1,3,5]triazine-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O4/c11-5(12)3-1-4-8-6(13)9-7(14)10(4)2-3/h1-2H,(H,11,12)(H2,8,9,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDQLDDQLEWYJLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2NC(=O)NC(=O)N2C=C1C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301142686
Record name 1,2,3,4-Tetrahydro-2,4-dioxopyrrolo[1,2-a]-1,3,5-triazine-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301142686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54449-90-0
Record name 1,2,3,4-Tetrahydro-2,4-dioxopyrrolo[1,2-a]-1,3,5-triazine-7-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54449-90-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,4-Tetrahydro-2,4-dioxopyrrolo[1,2-a]-1,3,5-triazine-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301142686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3,4-Tetrahydro-2,4-dioxopyrrolo[1,2-a]-1,3,5-triazine-7-carboxylic acid
Reactant of Route 2
1,2,3,4-Tetrahydro-2,4-dioxopyrrolo[1,2-a]-1,3,5-triazine-7-carboxylic acid
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1,2,3,4-Tetrahydro-2,4-dioxopyrrolo[1,2-a]-1,3,5-triazine-7-carboxylic acid
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